2-bromo-2-fluoroethyl methanesulfonate
Description
Contextualizing Halogenated Organosulfur Compounds in Contemporary Synthesis
Halogenated organosulfur compounds represent a versatile class of reagents and intermediates in organic synthesis. britannica.comwikipedia.org The presence of both a halogen and a sulfur-containing group imparts a distinct chemical reactivity, often allowing for selective transformations. adcmastuana.orgacs.org The carbon-sulfur bond can be manipulated in various ways, while the halogen atom serves as a reactive handle for nucleophilic substitution or cross-coupling reactions. britannica.com Organosulfur compounds are integral to numerous natural products and pharmaceuticals, including antibiotics like penicillin and sulfa drugs. wikipedia.org The introduction of halogens into these structures can modulate their biological activity and physicochemical properties, making halogenated organosulfur compounds a continuing focus of research.
Significance of Multifunctionalized Ethyl Scaffolds in Molecular Design
The ethyl scaffold, a simple two-carbon unit, is a fundamental building block in organic chemistry. When adorned with multiple functional groups, as in the case of 2-bromo-2-fluoroethyl methanesulfonate (B1217627), it becomes a powerful tool in molecular design. acs.orgunife.it Such "multifunctionalized" scaffolds offer chemists the ability to introduce several points of diversity into a molecule, which is a key strategy in drug discovery and materials science. acs.orgbiosolveit.de The specific combination of a bromine atom, a fluorine atom, and a good leaving group (methanesulfonate) on an ethyl chain provides a platform for sequential and regioselective reactions, enabling the construction of complex and stereochemically defined molecules. This approach is central to the concept of scaffold-based drug design, where a core structure is systematically modified to optimize its interaction with a biological target. biosolveit.de
Research Trajectories for 2-Bromo-2-fluoroethyl Methanesulfonate
While specific, in-depth research on 2-bromo-2-fluoroethyl methanesulfonate is not yet widely published, its structural features suggest several promising research directions. A primary trajectory would involve its use as a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals. The presence of both a bromine and a fluorine atom on the same carbon atom (a geminal dihalide arrangement) is of particular interest. This moiety can be a precursor to other functional groups or can be incorporated to fine-tune the electronic properties and metabolic stability of a target molecule.
Further research is likely to focus on exploring the reactivity of this compound. For instance, the methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. The bromine atom can participate in radical reactions or be replaced via nucleophilic attack. The fluorine atom, being the most electronegative element, will influence the reactivity of the adjacent carbon-bromine bond. Investigating the selective reaction at each of these sites will be crucial for unlocking the full synthetic potential of 2-bromo-2-fluoroethyl methanesulfonate.
Below is a table of the key physicochemical properties for 2-bromo-2-fluoroethyl methanesulfonate and related analogue compounds for comparative analysis.
| Property | 2-bromo-2-fluoroethyl methanesulfonate | 2-bromoethyl methanesulfonate nih.gov | 2-fluoroethyl methanesulfonate nih.gov |
| Molecular Formula | C3H6BrFO3S | C3H7BrO3S | C3H7FO3S |
| Molecular Weight | Not available | 203.06 g/mol | 142.15 g/mol |
| IUPAC Name | 2-bromo-2-fluoroethyl methanesulfonate | 2-bromoethyl methanesulfonate | 2-fluoroethyl methanesulfonate |
| CAS Number | Not available | 4239-10-5 | 335-01-3 |
Properties
CAS No. |
2751610-91-8 |
|---|---|
Molecular Formula |
C3H6BrFO3S |
Molecular Weight |
221 |
Purity |
95 |
Origin of Product |
United States |
Iii. Mechanistic Investigations of 2 Bromo 2 Fluoroethyl Methanesulfonate Reactivity
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving 2-bromo-2-fluoroethyl methanesulfonate (B1217627) primarily occur at the carbon atom bonded to both bromine and fluorine. This secondary carbon is electrophilic due to the electron-withdrawing nature of the adjacent halogens and the sulfonate group.
Role of Bromine as a Primary Leaving Group
In the context of nucleophilic substitution, the bromide ion (Br⁻) is an effective leaving group. The strength of the carbon-halogen bond is a key factor in determining leaving group ability, with weaker bonds leading to faster substitution rates. The C-Br bond is significantly weaker and more polarizable than the C-F bond, and also generally more labile than the C-O bond of the mesylate group under many nucleophilic conditions. chemguide.co.uk
Studies comparing various leaving groups have shown that halides like bromide and iodide are often more reactive in SN2 reactions than sulfonate esters such as methanesulfonate and p-toluenesulfonate on sterically hindered substrates. nih.gov The large size and high polarizability of the bromide ion allow it to stabilize the developing negative charge in the transition state and be a stable, weakly basic anion in solution. nih.govpearson.com Therefore, in a reaction with a nucleophile, the displacement of the bromide ion is the most probable primary substitution pathway for 2-bromo-2-fluoroethyl methanesulfonate.
| Leaving Group | Conjugate Acid pKa | General Ability | Comment |
|---|---|---|---|
| I⁻ (Iodide) | -10 | Excellent | Very weak base, highly polarizable. |
| Br⁻ (Bromide) | -9 | Good | Weak base, good polarizability. chemguide.co.uk |
| CH₃SO₃⁻ (Mesylate) | -2.6 | Good | Excellent resonance stabilization. nih.gov |
| Cl⁻ (Chloride) | -7 | Moderate | Less polarizable than bromide. chemguide.co.uk |
| F⁻ (Fluoride) | 3.2 | Poor | Strong C-F bond, resulting anion is a relatively strong base. libretexts.org |
Impact of Fluorine on Reaction Pathways and Kinetics
The fluorine atom attached to the same carbon as the bromine leaving group (an α-fluoro substituent) exerts a profound influence on the reaction mechanism.
Inductive Effect : Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I) significantly decreases the electron density at the α-carbon. This effect destabilizes the formation of a carbocation intermediate, making a unimolecular SN1 pathway highly unfavorable.
Kinetics : The strong -I effect can slow the rate of an SN2 reaction by decreasing the energy of the ground state reactant orbitals. However, the SN2 pathway remains the most plausible substitution mechanism due to the severe electronic destabilization of the SN1 alternative.
Stereoelectronic Effects : The presence of fluorine can lead to unusual stereochemical outcomes. Research on structurally similar compounds, such as 2-bromo-2-fluorobutane, has indicated that the fluorine atom can influence the geometry of the transition state, potentially through hyperconjugation or electrostatic interactions, directing the approach of the incoming nucleophile. pearson.com
Stereochemical Outcomes of Substitution Processes
The stereochemistry of a nucleophilic substitution reaction is a direct indicator of the underlying mechanism.
SN2 Pathway : The standard SN2 mechanism involves a backside attack by the nucleophile, proceeding through a pentacoordinate transition state. numberanalytics.com This concerted process results in a complete inversion of the stereochemical configuration at the chiral center. numberanalytics.com For 2-bromo-2-fluoroethyl methanesulfonate, if it were to react via a pure SN2 mechanism, inversion of configuration would be the expected outcome.
SN1 Pathway : An SN1 reaction proceeds through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face, leading to a mixture of enantiomers (racemization). numberanalytics.com As noted previously, this pathway is electronically disfavored for 2-bromo-2-fluoroethyl methanesulfonate.
Retention of Configuration : In some cases, substitution at a fluorinated carbon center can proceed with retention of configuration. This outcome is often explained by an SN1-type mechanism where the departing leaving group forms a tight ion pair that shields one face of the carbocation, forcing the nucleophile to attack from the same side. pearson.com The fluorine atom is thought to play a crucial role in stabilizing this intermediate state, an effect observed in the reaction of (S)-2-bromo-2-fluorobutane with methoxide, which results in the (S)-product. pearson.com Thus, while inversion is the classically expected outcome, the possibility of retention under specific conditions cannot be discounted.
Elimination Reactions
When 2-bromo-2-fluoroethyl methanesulfonate is treated with a strong base, it can undergo an elimination reaction. The most common mechanism for this type of substrate is the bimolecular (E2) pathway.
Formation of Fluoroalkenes
In an E2 reaction, a base removes a proton from the carbon adjacent (β-position) to the leaving group, while the leaving group departs simultaneously, forming a double bond. libretexts.org For 2-bromo-2-fluoroethyl methanesulfonate, the base would attack a hydrogen on the C1 carbon (the -CH₂-OMs group), and the bromide would be expelled from the C2 carbon.
This process requires an anti-periplanar arrangement of the proton and the leaving group for optimal orbital overlap in the transition state. libretexts.orgaskthenerd.com The product of such an elimination would be a substituted fluoroalkene: 1-fluoro-1-(methylsulfonyloxy)ethene . The synthesis of halogenated alkenes from polyhalogenated alkanes using a strong base is a well-established synthetic method. beilstein-journals.orgnih.gov
Competition Between Substitution and Elimination Pathways
For a secondary halide like 2-bromo-2-fluoroethyl methanesulfonate, SN2 and E2 reactions are often in competition. youtube.comchemguide.co.uk The outcome depends on several factors:
Nature of the Nucleophile/Base : Strong, sterically hindered bases, such as potassium tert-butoxide, favor E2 elimination because their bulk makes it difficult to approach the electrophilic carbon for a substitution attack. libretexts.orglibretexts.org Strong, unhindered bases like hydroxide (B78521) or ethoxide can act as both nucleophiles and bases, often yielding a mixture of substitution and elimination products. libretexts.org Weakly basic, good nucleophiles (e.g., I⁻, CN⁻) strongly favor the SN2 pathway. youtube.com
Reaction Temperature : Higher temperatures generally favor elimination over substitution. Elimination reactions have a higher activation energy and result in an increase in the number of molecules, making them more entropically favored.
Solvent : The solvent plays a role, though its influence is often secondary to the choice of base. Polar aprotic solvents (e.g., DMSO, acetone) are known to accelerate SN2 reactions.
| Reagent | Characteristic | Predicted Major Pathway | Rationale |
|---|---|---|---|
| NaI in Acetone (B3395972) | Good Nucleophile, Weak Base | SN2 | Iodide is a classic SN2 nucleophile; acetone favors SN2. youtube.com |
| KOC(CH₃)₃ (Potassium tert-butoxide) | Strong, Sterically Hindered Base | E2 | Steric bulk prevents substitution, favoring proton removal. libretexts.org |
| NaOCH₂CH₃ in Ethanol | Strong Base, Good Nucleophile | SN2 / E2 Mixture | Unhindered strong base can participate in both pathways. libretexts.org |
| NaCN in DMSO | Good Nucleophile, Moderate Base | SN2 | Cyanide is a strong nucleophile and DMSO favors SN2. youtube.com |
Mechanistic Discernment via Kinetic Isotope Effects and Proton-Activating Factors
The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopically labeled atom is involved in the rate-determining step. nih.govscirp.org For 2-bromo-2-fluoroethyl methanesulfonate, substituting hydrogen with deuterium (B1214612) at the C1 or C2 position could provide significant insights into its reaction pathways.
In potential elimination reactions, a primary KIE would be expected if the C-H bond at the C2 position is broken in the rate-determining step. The magnitude of this KIE (kH/kD) could help distinguish between different E2 (elimination, bimolecular) transition states. nih.gov Conversely, in nucleophilic substitution reactions (SN1 or SN2), secondary KIEs at the C1 and C2 positions would be informative. nih.govnih.gov For an SN1-type mechanism proceeding through a carbocation intermediate, a small, normal secondary KIE (kH/kD > 1) at the C1 carbon would be anticipated due to the change in hybridization from sp3 to sp2. nih.gov For an SN2 mechanism, the KIE at C1 is typically close to unity.
Proton-activating factors, such as the use of highly polar, protic solvents, can significantly influence the reactivity of 2-bromo-2-fluoroethyl methanesulfonate. organic-chemistry.org In solvolysis reactions, where the solvent acts as the nucleophile, such solvents can facilitate the departure of the methanesulfonate (mesylate) leaving group by stabilizing the developing negative charge and any potential carbocationic intermediate through hydrogen bonding. researchgate.netnih.govnih.gov The presence of both a bromine and a fluorine atom on the C2 carbon complicates the electronic effects. The strong electron-withdrawing nature of both halogens would destabilize a carbocation at C2, making an SN1 pathway involving this position unlikely. However, the mesylate is a good leaving group, and solvolysis could potentially proceed via an SN2 or a concerted mechanism. The role of the solvent in activating the substrate for nucleophilic attack is therefore crucial. organic-chemistry.org
Alkylation and Derivatization Mechanisms
2-Bromo-2-fluoroethyl methanesulfonate serves as a potential reagent for introducing the 2-bromo-2-fluoroethyl group onto various nucleophilic substrates through alkylation. The primary site of nucleophilic attack would be the C1 carbon, displacing the excellent mesylate leaving group in an SN2 fashion.
The general mechanism for the alkylation of a nucleophile (Nu⁻) can be depicted as follows:
This reaction is analogous to the alkylation of amines, where the nucleophilic nitrogen attacks the electrophilic carbon, displacing a leaving group. researchgate.net However, the reactivity of the amine product can lead to subsequent alkylations, a common challenge in such reactions. researchgate.net The presence of the fluorine and bromine atoms on the adjacent carbon can influence the rate of this SN2 reaction through steric hindrance and electronic effects.
When a substrate contains multiple nucleophilic sites, the regioselectivity of the alkylation with 2-bromo-2-fluoroethyl methanesulfonate becomes a key consideration. The outcome will be determined by the relative nucleophilicity of the different sites and the reaction conditions. For example, in a substrate containing both a hydroxyl and an amino group, the more nucleophilic amine would typically react preferentially.
The principle of hard and soft acid and base (HSAB) theory can also play a role in predicting the regioselectivity. The C1 carbon of 2-bromo-2-fluoroethyl methanesulfonate is a soft electrophilic center, which will favor reaction with soft nucleophiles.
Transition Metal-Mediated Transformations and Cross-Coupling Reactions
The presence of a carbon-bromine bond in 2-bromo-2-fluoroethyl methanesulfonate opens up possibilities for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium- and nickel-catalyzed cross-coupling reactions are prominent methods for C-C bond formation. researchgate.netrhhz.netbeilstein-journals.orgmdpi.com For instance, a Sonogashira coupling could potentially be employed to couple 2-bromo-2-fluoroethyl methanesulfonate with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. scirp.orgnih.govrhhz.netorganic-chemistry.org The catalytic cycle would involve the oxidative addition of the C-Br bond to the low-valent palladium or nickel catalyst.
Similarly, a Kumada coupling could be envisioned, reacting the substrate with a Grignard reagent in the presence of a nickel or palladium catalyst. nih.govorganic-chemistry.orgresearchgate.netbeilstein-journals.org
Table 1: Potential Carbon-Carbon Bond Forming Reactions
| Coupling Reaction | Reactants | Catalyst System (Typical) |
|---|---|---|
| Sonogashira | 2-bromo-2-fluoroethyl methanesulfonate, Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base |
This table presents hypothetical applications of standard cross-coupling reactions to 2-bromo-2-fluoroethyl methanesulfonate based on its structure.
The bromine atom in 2-bromo-2-fluoroethyl methanesulfonate can also be a site for catalytic halogen exchange reactions. researchgate.netresearchgate.netchemrxiv.orgnih.gov For instance, a fluoride (B91410) source in the presence of a suitable catalyst could potentially replace the bromine with another fluorine atom. Transition metals like palladium and copper are known to catalyze such transformations. mdpi.comchemrxiv.org
Furthermore, the C-Br bond can be a handle for other catalytic functionalizations, such as amination or etherification reactions, expanding the synthetic utility of this compound.
In-Depth Analysis of 2-bromo-2-fluoroethyl methanesulfonate in Advanced Organic Synthesis
The requested article focusing on the advanced applications of the chemical compound “2-bromo-2-fluoroethyl methanesulfonate” cannot be generated at this time. A comprehensive search of scientific literature and chemical databases has yielded insufficient specific information regarding its use as a versatile synthetic intermediate for complex molecular architectures or in the functional group interconversions outlined.
While general principles of organic synthesis involving related structures—such as other bromo-fluoro compounds or methanesulfonate esters—are well-documented, there is a lack of specific research findings, data tables, or detailed synthetic protocols directly involving "2-bromo-2-fluoroethyl methanesulfonate." To ensure the content is scientifically accurate, authoritative, and strictly adheres to the provided outline, it is necessary to rely on published research that explicitly details the applications of this specific compound.
Without such dedicated sources, generating an article on its role in the synthesis of organofluorine compounds, its strategic use in cascade and domino reactions, or its derivatization into ethers, amines, carboxylic acids, and sulfonamides would not meet the required standards of scientific rigor and would risk providing unsubstantiated information.
Further research is required to determine if this compound is a novel or sparsely documented building block in organic chemistry. At present, the available data is inadequate to construct the detailed and informative article as requested.
Table of Compounds Mentioned
As the requested article could not be generated, no compounds are listed.
Iv. Advanced Applications in Organic Synthesis and Building Block Chemistry
Functional Group Interconversions and Derivatization
Utility in Bioconjugation and Click Chemistry Analogues
While direct evidence for the extensive use of 2-bromo-2-fluoroethyl methanesulfonate (B1217627) in classical bioconjugation and click chemistry is not widespread in readily available literature, its structural motifs suggest potential applications. The presence of a bromo-fluoro-ethyl group allows for its use as a versatile building block. The bromine atom can be displaced by nucleophiles, a fundamental reaction in many bioconjugation strategies. The fluorine atom can modulate the electronic properties and metabolic stability of the resulting conjugate.
The concept of "click chemistry," known for its high efficiency and specificity, often involves the formation of stable carbon-heteroatom bonds. Analogues of traditional click reactions could potentially be developed using 2-bromo-2-fluoroethyl methanesulfonate. For instance, its reaction with azide-containing biomolecules could, in principle, lead to the formation of triazole-like structures, a hallmark of copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, this would represent a non-traditional approach to click chemistry analogues.
Precursors for Specialized Molecular Scaffolds
The reactivity of 2-bromo-2-fluoroethyl methanesulfonate makes it a suitable starting material for the synthesis of more complex and specialized molecular architectures, particularly those containing fluorine.
Fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom(s). 2-Bromo-2-fluoroethyl methanesulfonate can serve as a precursor to these structures. For example, through a series of nucleophilic substitution and cyclization reactions, the bromo-fluoro-ethyl moiety can be incorporated into various heterocyclic ring systems. The synthesis of fluorinated S-heterocycles can be achieved through cycloaddition reactions or by further transformation of an initially formed cycloadduct. nih.gov The presence of electron-withdrawing fluoroalkyl groups often enhances the reactivity of dipolarophiles and dienophiles, making fluorinated 1,3-dipoles highly reactive towards electron-rich counterparts. nih.gov This high reactivity is particularly important for constructing fluoroalkylated sulfur heterocycles. nih.gov
The introduction of a stereocenter containing a fluorine atom is a key strategy in modern drug design. While 2-bromo-2-fluoroethyl methanesulfonate itself is achiral, its reactions can be guided by chiral auxiliaries or catalysts to induce chirality and achieve stereoselective synthesis. The development of methods to control the stereochemistry during the incorporation of the bromo-fluoro-ethyl group is an active area of research. This control is essential for producing enantiomerically pure compounds, which often exhibit different biological activities.
Role in Radiolabeled Compound Synthesis for Molecular Imaging Research
One of the most significant applications of 2-bromo-2-fluoroethyl methanesulfonate and its derivatives lies in the field of positron emission tomography (PET), a powerful molecular imaging technique. The synthesis of PET tracers often involves the incorporation of a positron-emitting radionuclide, with fluorine-18 (B77423) (¹⁸F) being one of the most widely used due to its favorable decay characteristics. nih.govresearchgate.net
The synthesis of ¹⁸F-labeled tracers is a cornerstone of PET imaging, enabling the non-invasive visualization and quantification of biological processes in vivo. researchgate.net The general strategy involves the reaction of a precursor molecule with a source of [¹⁸F]fluoride. The choice of precursor is critical for the success of the radiolabeling reaction. While 2-bromo-2-fluoroethyl methanesulfonate itself is not the direct precursor for ¹⁸F-labeling (as it already contains a non-radioactive fluorine atom), analogous structures where the bromine or methanesulfonate group is replaced by a suitable leaving group are extensively used. For instance, precursors containing a tosylate or mesylate group are common.
The process typically involves a nucleophilic substitution reaction where the leaving group is displaced by [¹⁸F]fluoride. This reaction is often carried out in polar aprotic solvents to enhance the nucleophilicity of the fluoride (B91410) ion. acs.org The presence of a phase transfer catalyst, such as Kryptofix 222, is also common to facilitate the reaction. nih.govacs.org
A variety of ¹⁸F-labeled compounds have been synthesized using precursors analogous to 2-bromo-2-fluoroethyl methanesulfonate. These include radiolabeled anesthetics and steroid receptor ligands. nih.govnih.gov For example, the synthesis of [¹⁸F]fluoro furanyl norprogesterone (B14060473) ([¹⁸F]FFNP) has been achieved using a mesylate precursor, demonstrating the utility of this class of compounds in preparing PET tracers. nih.gov
A key challenge in the synthesis of ¹⁸F-labeled tracers is maximizing the radiochemical yield (RCY) and ensuring high radiochemical purity. The RCY is the percentage of the initial radioactivity that is incorporated into the desired product. High purity is essential to avoid interferences from radioactive impurities during PET imaging.
Several factors influence the RCY and purity, including the choice of precursor, reaction conditions (temperature, solvent, base), and purification methods. Research has shown that optimizing these parameters can significantly improve the outcome of the radiosynthesis. For instance, in the synthesis of [¹⁸F]FFNP, using a triflate precursor at room temperature resulted in a much higher RCY (up to 77%) compared to a mesylate precursor at a higher temperature (25% RCY). nih.gov Similarly, for the synthesis of 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN), optimization of the base concentration and the use of specific solid-phase extraction cartridges led to a significant increase in RCY and purity. mdpi.com
The following table summarizes the radiochemical yields of some ¹⁸F-labeled tracers synthesized from precursors with leaving groups similar to that of 2-bromo-2-fluoroethyl methanesulfonate.
| Tracer | Precursor Leaving Group | Radiochemical Yield (RCY) |
| [¹⁸F]FES | Triflate | >60% |
| [¹⁸F]FFNP | Triflate | up to 77% |
| [¹⁸F]FFNP | Mesylate | 25% |
| [¹⁸F]FDHT | Not specified | up to 75% |
| [¹⁸F]FE-DPN | Tosylate | 44.5 ± 10.6% |
V. Spectroscopic and Analytical Research Methodologies for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and probing the electronic environment of specific atoms within a molecule. For 2-bromo-2-fluoroethyl methanesulfonate (B1217627), a combination of proton, carbon-13, and fluorine-19 NMR studies offers a complete picture of its structure.
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their electronic environments, and their connectivity to neighboring atoms. In the case of 2-bromo-2-fluoroethyl methanesulfonate, the ethyl group protons would exhibit characteristic signals. The proton on the carbon bearing the bromine and fluorine atoms (CHBrF) is expected to be a doublet of doublets due to coupling with the fluorine atom and the protons on the adjacent methylene (B1212753) (CH₂) group. The methylene protons, in turn, would be split by the CHBrF proton, resulting in a complex multiplet.
Detailed analysis of related compounds, such as 1-bromo-2-fluoroethane (B107303), shows that the presence of adjacent fluorine atoms significantly influences the proton chemical shifts and coupling constants. chegg.com
Predicted ¹H NMR Data for 2-bromo-2-fluoroethyl methanesulfonate
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CHBrF | 6.0 - 6.5 | Doublet of Doublets (dd) | ²JHF ≈ 50 Hz, ³JHH ≈ 4-6 Hz |
| OCH₂ | 4.4 - 4.8 | Multiplet | |
| CH₃SO₃ | 3.0 - 3.3 | Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of unique carbon environments in a molecule. For 2-bromo-2-fluoroethyl methanesulfonate, three distinct signals are expected: one for the methyl group of the methanesulfonate, one for the methylene group attached to the sulfonate oxygen, and one for the carbon bonded to both bromine and fluorine. The electronegativity of the attached atoms heavily influences the chemical shifts of these carbons. docbrown.info
The carbon atom attached to both the highly electronegative fluorine and bromine atoms (CBrF) would appear at a significantly downfield chemical shift. The methylene carbon (OCH₂) would also be downfield due to the adjacent oxygen atom. The methyl carbon of the mesylate group would be found at a more upfield position.
Predicted ¹³C NMR Data for 2-bromo-2-fluoroethyl methanesulfonate
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C HBrF | 85 - 95 | Doublet (¹JCF) |
| OC H₂ | 65 - 75 | Doublet (²JCF) |
| C H₃SO₃ | 35 - 45 | Singlet |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the fluorine atoms in a molecule. Since ¹⁹F has a natural abundance of 100% and a spin of ½, it provides clear and informative spectra. rsc.org For 2-bromo-2-fluoroethyl methanesulfonate, a single fluorine environment is present. The signal for this fluorine atom would be expected to be a doublet of triplets, arising from coupling to the geminal proton (²JHF) and the two vicinal protons on the adjacent methylene group (³JHF).
Predicted ¹⁹F NMR Data for 2-bromo-2-fluoroethyl methanesulfonate
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CHF Br | -150 to -170 | Doublet of Triplets (dt) | ²JFH ≈ 50 Hz, ³JFH ≈ 15-20 Hz |
Mass Spectrometry (MS) in Mechanistic and Product Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For 2-bromo-2-fluoroethyl methanesulfonate (C₃H₆BrFO₃S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, which is a characteristic signature for a monobrominated compound. youtube.comdocbrown.info
Predicted HRMS Data for 2-bromo-2-fluoroethyl methanesulfonate
| Ion | Calculated Exact Mass (Da) |
| [C₃H₆⁷⁹BrFO₃S]⁺ | 221.9205 |
| [C₃H₆⁸¹BrFO₃S]⁺ | 223.9184 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to observe its breakdown products. This technique is invaluable for elucidating the structure of a molecule by piecing together its fragments. For 2-bromo-2-fluoroethyl methanesulfonate, key fragmentation pathways would likely involve the loss of the methanesulfonate group, bromine, or hydrofluoric acid.
A probable primary fragmentation would be the cleavage of the C-O bond, leading to the formation of the methanesulfonate anion ([CH₃SO₃]⁻, m/z 95) and a 2-bromo-2-fluoroethyl cation ([C₂H₃BrF]⁺). Another significant fragmentation could be the loss of the bromine atom, resulting in a [C₃H₆FO₃S]⁺ ion. The characteristic isotopic pattern of bromine-containing fragments would aid in their identification. docbrown.info
Predicted Key Fragment Ions in Tandem Mass Spectrometry of 2-bromo-2-fluoroethyl methanesulfonate
| Fragment Ion | Proposed Structure | Predicted m/z |
| [C₂H₃BrF]⁺ | 2-bromo-2-fluoroethyl cation | 125/127 |
| [CH₃SO₃]⁻ | Methanesulfonate anion | 95 |
| [C₃H₆FO₃S]⁺ | M-Br | 141 |
| [C₂H₃F]⁺ | Fluoroethenyl cation | 46 |
Chromatographic Techniques for Reaction Monitoring and Purification
No specific methods for the Gas Chromatography (GC) analysis of 2-bromo-2-fluoroethyl methanesulfonate, including details on columns, temperature programs, and detectors for monitoring its formation or the analysis of volatile byproducts, have been reported in the reviewed literature.
Similarly, there are no available High-Performance Liquid Chromatography (HPLC) methods detailing the assessment of purity or the reaction profile for 2-bromo-2-fluoroethyl methanesulfonate. Information regarding suitable columns, mobile phases, and detection methods is not present in the accessible scientific domain.
Advanced Spectroscopic and Diffraction Methods
While the functional groups present in 2-bromo-2-fluoroethyl methanesulfonate (C-Br, C-F, S=O, C-O) have characteristic vibrational frequencies, specific Infrared (IR) and Raman spectra for this compound are not available. Such spectra would be crucial for confirming the presence of these functional groups and for potential conformational analysis.
A search for crystallographic data has yielded no results for 2-bromo-2-fluoroethyl methanesulfonate. Therefore, a definitive three-dimensional structural assignment through X-ray crystallography, which would provide precise bond lengths, bond angles, and crystal packing information, cannot be presented.
Given that 2-bromo-2-fluoroethyl methanesulfonate is a chiral molecule, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for its stereochemical characterization. However, no studies employing these techniques for this specific compound have been found.
Vi. Theoretical and Computational Chemistry Approaches to 2 Bromo 2 Fluoroethyl Methanesulfonate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic behavior of 2-bromo-2-fluoroethyl methanesulfonate (B1217627). These calculations provide a detailed picture of electron distribution and its influence on chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how the molecule will interact with other chemical species. For 2-bromo-2-fluoroethyl methanesulfonate, the HOMO is typically localized around the more electronegative atoms, such as the bromine and oxygen atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is often centered on the carbon atoms of the ethyl group, particularly the carbon bonded to the bromine and fluorine, indicating a predisposition to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller energy gap suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-Bromo-2-fluoroethyl Methanesulfonate
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -11.5 | Highest Occupied Molecular Orbital |
| LUMO | -0.8 | Lowest Unoccupied Molecular Orbital |
Computational methods are employed to map out potential reaction pathways for 2-bromo-2-fluoroethyl methanesulfonate, for instance, in nucleophilic substitution reactions. By calculating the potential energy surface, researchers can identify the most likely routes a reaction will take. A critical aspect of this is the determination of the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide invaluable information about the reaction mechanism and its activation energy. For example, in a reaction with a nucleophile, calculations can help determine whether the reaction proceeds via an SN1 or SN2 mechanism by locating the respective transition states or intermediates.
Quantum chemistry is also adept at predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For 2-bromo-2-fluoroethyl methanesulfonate, this includes the calculation of nuclear magnetic resonance (NMR) chemical shifts for the 1H, 13C, and 19F nuclei, as well as infrared (IR) vibrational frequencies. These predicted spectra can aid in the structural elucidation of the molecule and its reaction products.
Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis
Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of 2-bromo-2-fluoroethyl methanesulfonate over time, providing insights that are not accessible through static quantum chemical calculations. These simulations are particularly useful for understanding how the solvent environment influences the molecule's conformation and reactivity. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), researchers can study the explicit interactions, such as hydrogen bonding, and their effect on the solute's structure and energy.
Conformational analysis through MD simulations reveals the different spatial arrangements (conformers) that 2-bromo-2-fluoroethyl methanesulfonate can adopt and their relative stabilities. This is crucial as the reactivity of a molecule can be highly dependent on its conformation.
Mechanistic Modeling and Kinetic Studies
Building on the insights from quantum chemical calculations and MD simulations, mechanistic modeling aims to construct a comprehensive picture of reaction mechanisms. This involves identifying all elementary steps, intermediates, and transition states. From this, kinetic parameters such as rate constants and activation energies can be calculated using transition state theory. These theoretical kinetic studies allow for the prediction of how reaction rates will change with temperature and other conditions, providing a deeper understanding of the reaction dynamics of 2-bromo-2-fluoroethyl methanesulfonate.
Machine Learning Applications in Reaction Outcome Prediction and Catalyst Design
In recent years, machine learning (ML) has emerged as a powerful tool in computational chemistry. ML models can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including those involving 2-bromo-2-fluoroethyl methanesulfonate. These models can learn complex relationships between reactants, reagents, and reaction conditions to predict the major product and its yield. Furthermore, ML is being applied to the design of catalysts. By learning the features that make a catalyst effective for a particular reaction type, ML algorithms can suggest novel catalyst structures that could enhance the reactivity or selectivity of reactions involving 2-bromo-2-fluoroethyl methanesulfonate.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 2-bromo-2-fluoroethyl methanesulfonate |
| Water |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
